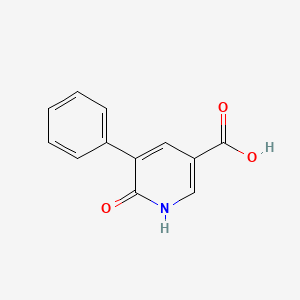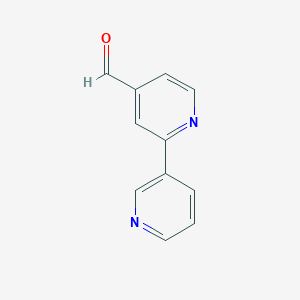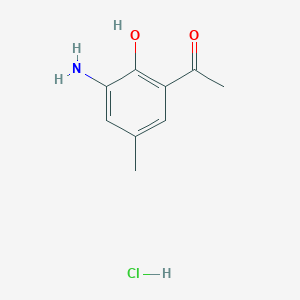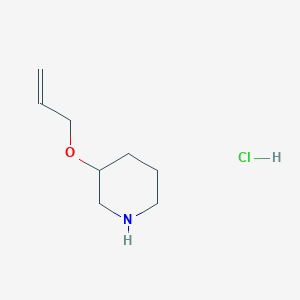
4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride
説明
科学的研究の応用
Optical Device Applications
4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride and its derivatives have been explored for their potential applications in optical devices. One study highlights the synthesis of a novel compound with third-order nonlinear optical properties, suggesting its suitability for optical limiters and other optical device applications due to its distinct absorption behavior at different laser intensities (Rahulan et al., 2014).
Chemical Synthesis and Molecular Reactions
This compound is also significant in the field of chemical synthesis and molecular reactions. It has been used in the synthesis of various compounds, demonstrating its versatility. For instance, its treatment with mesyl chloride and different phenols leads to a range of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, showcasing its role in regiospecific chemical processes (O’Brien et al., 2002).
Organometallic Chemistry
In organometallic chemistry, derivatives of 4-(3-Dimethylamino-propoxy)-phenylamine have been involved in forming complexes with copper and lithium, which are significant in understanding electron-transfer redox reactions. These reactions highlight the compound's role in forming diverse organometallic products and complexes (Koten & Noltes, 1975).
Carbohydrate Chemistry
In carbohydrate chemistry, this compound has been used as a reagent for removing byproducts, specifically in deacylation reactions to produce deprotected sugars. Its efficiency in removing excess reagents such as benzoyl chloride and tosyl chloride highlights its utility in synthetic carbohydrate chemistry (Andersen et al., 2015).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their neurokinin-1 receptor antagonist properties, suggesting its potential in clinical applications for conditions like emesis and depression (Harrison et al., 2001).
作用機序
Target of Action
The primary target of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is the Ataxia Telangiectasia Mutated (ATM) Kinase . The ATM Kinase plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing DNA damage in our cells .
Mode of Action
4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride interacts with the ATM Kinase, inhibiting its function . This inhibition disrupts the DNA damage response pathway, leading to an accumulation of DNA damage in the cells .
Biochemical Pathways
The compound affects the DNA damage response pathway by inhibiting the ATM Kinase . This leads to a disruption in the detection and repair of DNA damage, which can result in cell death or the initiation of cancerous growth .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and a long half-life, suggesting that this compound may have similar properties .
Result of Action
The inhibition of the ATM Kinase by 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride leads to an accumulation of DNA damage in the cells . This can result in cell death or the initiation of cancerous growth .
特性
IUPAC Name |
4-[3-(dimethylamino)propoxy]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11;;/h4-7H,3,8-9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOBNXIUYDCXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521414.png)


![[2,3'-Bipyridine]-4-carbonitrile](/img/structure/B1521421.png)
![3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1521422.png)

![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)
![4-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521425.png)